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molecular formula C10H11FO2 B8538638 1-(2-Fluoro-4-methoxy-3-methyl-phenyl)-ethanone

1-(2-Fluoro-4-methoxy-3-methyl-phenyl)-ethanone

Cat. No. B8538638
M. Wt: 182.19 g/mol
InChI Key: XIWQPRVMXLTSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253192B2

Procedure details

17.69 ml (1.6 M in n-hexane, 28.30 mmol) n-BuLi were added slowly to a cooled solution (−78° C.) of the above prepared 4.29 g (20.21 mmol) 2-(2-fluoro-4-methoxy-phenyl)-2-methyl-[1,3]-dioxolane in 100 ml THF. The reaction was stirred for 30 min at this temperature. 5.03 ml (80.86 mmol) of iodomethane were then added over 20 min and after 6 h at −78° C. the reaction was stopped with 3.24 ml (56.60 mmol) of acetic acid in 5 ml ether. The reaction mixture was taken up in ether and washed with aqueous 10% KHSO4 solution and aqueous 10% NaCl solution. The water phases were extracted with ether (two times). The organic phase was dried (Na2SO4) and evaporated. The crude product was dissolved in 30 ml dioxane and treated slowly with 6.74 ml of aqueous 6M HCl. After 2 h, the reaction was taken up in ether and washed with aqueous 10% NaCl solution (two times). The water phases were extracted with ether (two times). The organic phase was dried (Na2SO4), evaporated and purified by flash chromatography (SiO2; n-heptane/CH2Cl2=4:1) to give 1.60 g of the title compound.
Quantity
17.69 mL
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.03 mL
Type
reactant
Reaction Step Three
Quantity
3.24 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[F:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15]1([CH3:20])[O:19]CCO1.IC.C(O)(=O)C>C1COCC1.CCOCC>[F:6][C:7]1[C:12]([CH3:2])=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15](=[O:19])[CH3:20]

Inputs

Step One
Name
Quantity
17.69 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
4.29 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C1(OCCO1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.03 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
3.24 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous 10% KHSO4 solution and aqueous 10% NaCl solution
EXTRACTION
Type
EXTRACTION
Details
The water phases were extracted with ether (two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 30 ml dioxane
ADDITION
Type
ADDITION
Details
treated slowly with 6.74 ml of aqueous 6M HCl
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with aqueous 10% NaCl solution (two times)
EXTRACTION
Type
EXTRACTION
Details
The water phases were extracted with ether (two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2; n-heptane/CH2Cl2=4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1C)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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